molecular formula C16H21F2N7 B12237522 2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine

2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine

Cat. No.: B12237522
M. Wt: 349.38 g/mol
InChI Key: XIMNJIWJDHUHSY-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a difluoromethyl group, a cyclopropyl group, and a piperazine ring linked to a 1H-1,2,3-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Monofluoromethyl or methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-4-(difluoromethyl)-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}pyrimidine is unique due to its combination of a difluoromethyl group, a cyclopropyl group, and a piperazine-linked triazole moiety. This unique structure provides a diverse range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H21F2N7

Molecular Weight

349.38 g/mol

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-6-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H21F2N7/c17-15(18)13-11-14(21-16(20-13)12-1-2-12)24-8-5-23(6-9-24)7-10-25-4-3-19-22-25/h3-4,11-12,15H,1-2,5-10H2

InChI Key

XIMNJIWJDHUHSY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CCN4C=CN=N4)C(F)F

Origin of Product

United States

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